molecular formula C18H18N2O3S B2523625 3-{2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(2-methylphenyl)urea CAS No. 2320539-05-5

3-{2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(2-methylphenyl)urea

Cat. No.: B2523625
CAS No.: 2320539-05-5
M. Wt: 342.41
InChI Key: JKRROWWWAZAJGX-UHFFFAOYSA-N
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Description

3-{2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(2-methylphenyl)urea is a complex organic compound that features a unique combination of furan, thiophene, and urea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(2-methylphenyl)urea typically involves multi-step organic reactions. One common method includes the initial formation of the furan-thiophene intermediate, followed by the introduction of the hydroxyethyl group and finally the urea moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-{2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-{2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(2-methylphenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(2-methylphenyl)urea is unique due to its combination of furan, thiophene, and urea moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-12-5-2-3-6-13(12)20-18(22)19-11-14(21)16-8-9-17(24-16)15-7-4-10-23-15/h2-10,14,21H,11H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRROWWWAZAJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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